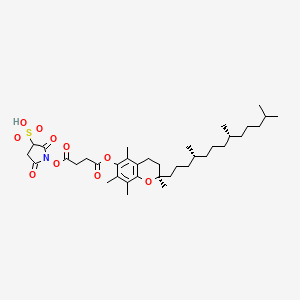

(+)-Alpha-tocopherol sulfo-nhs succinate

Descripción general

Descripción

“(+)-Alpha-tocopherol sulfo-nhs succinate” is a compound with a molecular weight of 707.93 . It is a white solid used as a reagent for preparing active esters in peptide synthesis .

Synthesis Analysis

NHS esters, such as “(+)-Alpha-tocopherol sulfo-nhs succinate”, are the most important activated esters used in many different bioconjugation techniques . They are sensitive to air moisture and water traces in solvents . Sulfo-NHS esters are identical to NHS esters except that they contain a sulfonate (–SO3) group on the N-hydroxysuccinimide ring . This charged group has no effect on the reaction chemistry, but it does tend to increase the water-solubility of crosslinkers containing them .Molecular Structure Analysis

The IUPAC name of “(+)-Alpha-tocopherol sulfo-nhs succinate” is 2,5-dioxo-1- { [4-oxo-4- ( { (2R)-2,5,7,8-tetramethyl-2- [ (4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-6-yl}oxy)butanoyl]oxy}-3-pyrrolidinesulfonic acid .Chemical Reactions Analysis

NHS esters are used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides . They react with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .Physical And Chemical Properties Analysis

“(+)-Alpha-tocopherol sulfo-nhs succinate” is a white solid . It has a melting point of over 250°C . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Anticancer Properties and Formulations

Lyophilised Liposome-Based Formulations

(+)-Alpha-tocopherol succinate (alpha-TOS) has been developed into a stable lyophilised liposome-based formulation, demonstrating potential for clinical medicine applications due to its selective toxicity to cancer cells and anticancer activity. This formulation preserves the size distribution, lipid, and alpha-TOS contents during storage, indicating good physical and chemical stability suitable for medical applications (Koudelka et al., 2010).

Selective Cancer Cell Killing

Alpha-TOS has been found to selectively kill cancer cells while being non-toxic to normal cells. This property suggests its potential for cancer therapy and prevention without significant side effects, highlighting its specificity towards malignant or transformed phenotypes across various cancer cell lines (Neuzil et al., 2001).

Biochemical Applications

Quantification of NHS and Sulfo-NHS

A novel hydrophilic interaction chromatography (HILIC) method has been developed for the quantification of N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide (sulfo-NHS), crucial for identifying reagent impurities or degradation in NHS esters used across various bioconjugation techniques. This method achieves a detection limit suitable for most applications, demonstrating the importance of NHS esters in biochemical research (Klykov & Weller, 2015).

Mechanisms of Action in Cancer Therapy

Mitochondrial Role in Apoptosis

Research indicates that alpha-TOS induces apoptosis in cancer cells by destabilizing mitochondrial structures, leading to the generation of free radicals, activation of caspases, and relocalization of critical apoptotic factors. This mitochondrial-centric mechanism of action underscores the potential of alpha-TOS as an anticancer agent, advocating further studies to assess its utility in cancer therapeutics (Weber et al., 2003).

Mecanismo De Acción

Target of Action

The primary targets of (+)-Alpha-tocopherol sulfo-nhs succinate are primary amines . Primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . These primary amines are positively charged at physiologic pH; therefore, they occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .

Mode of Action

The compound interacts with its targets through a process known as bioconjugation . This involves the conversion of carboxyl groups to amine-reactive NHS esters . The compound, being a sulfo-NHS ester, reacts with primary amines to form amide crosslinks . This reaction is facilitated by a carbodiimide such as EDC .

Biochemical Pathways

The biochemical pathway primarily affected by (+)-Alpha-tocopherol sulfo-nhs succinate is the protein labeling and crosslinking pathway . The compound is used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .

Pharmacokinetics

The ADME properties of (+)-Alpha-tocopherol sulfo-nhs succinate are influenced by its chemical structure. Both NHS and Sulfo-NHS are soluble in aqueous and organic solvents . Activation with NHS, however, decreases water-solubility of the modified carboxylate molecule, while activation with Sulfo-NHS preserves or increases water-solubility of the modified molecule, by virtue of the charged sulfonate group . This impacts the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of amide crosslinks . These crosslinks are formed when the compound, as an NHS ester, reacts with primary amines . This reaction results in the modification of the target molecules, enabling their use in various applications such as protein labeling and crosslinking .

Action Environment

The action, efficacy, and stability of (+)-Alpha-tocopherol sulfo-nhs succinate are influenced by several environmental factors. These include the pH and water content of the reaction solution . NHS esters have a half-life of 4-5 hours at pH 7, 1 hour at pH 8 and only 10 minutes at pH 8.6 . Therefore, the pH of the reaction environment plays a crucial role in the stability and efficacy of the compound. Additionally, the compound is sensitive to air moisture and water traces in solvents .

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-dioxo-1-[4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H57NO10S/c1-23(2)12-9-13-24(3)14-10-15-25(4)16-11-20-37(8)21-19-29-28(7)34(26(5)27(6)35(29)47-37)46-32(40)17-18-33(41)48-38-31(39)22-30(36(38)42)49(43,44)45/h23-25,30H,9-22H2,1-8H3,(H,43,44,45)/t24-,25-,30?,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNSJITXQYOLGG-BARWUUTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H57NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Alpha-tocopherol sulfo-nhs succinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

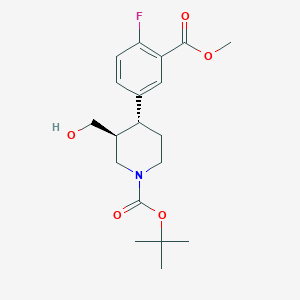

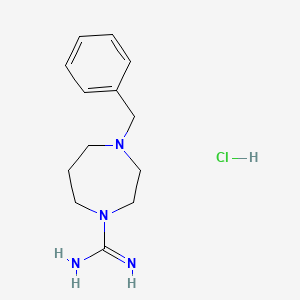

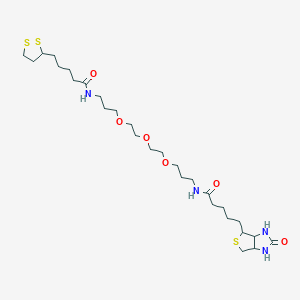

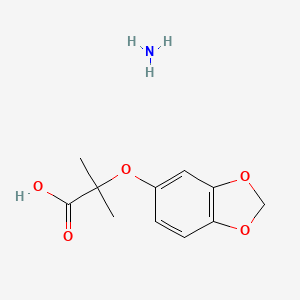

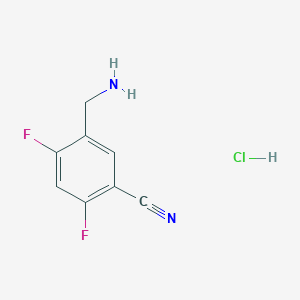

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)

![Benzoic acid, 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, methyl ester](/img/structure/B1384000.png)

![(7E)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)